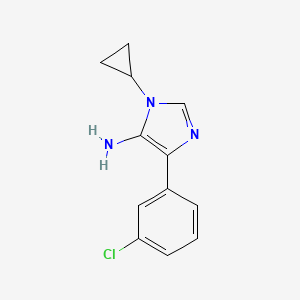

4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine

CAS No.:

Cat. No.: VC15863572

Molecular Formula: C12H12ClN3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClN3 |

|---|---|

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | 5-(3-chlorophenyl)-3-cyclopropylimidazol-4-amine |

| Standard InChI | InChI=1S/C12H12ClN3/c13-9-3-1-2-8(6-9)11-12(14)16(7-15-11)10-4-5-10/h1-3,6-7,10H,4-5,14H2 |

| Standard InChI Key | BNNCKTAIBSGJPH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1N2C=NC(=C2N)C3=CC(=CC=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₂ClN₃, with a molecular weight of 233.69 g/mol . Key structural elements include:

-

Imidazole ring: A five-membered aromatic ring with two nitrogen atoms.

-

3-Chlorophenyl group: A benzene ring substituted with chlorine at the meta position.

-

Cyclopropyl substituent: A strained three-membered carbon ring attached to the imidazole nitrogen.

-

Amine group: A primary amine at the 5-position of the imidazole.

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1248768-24-2 | |

| Molecular Formula | C₁₂H₁₂ClN₃ | |

| Molecular Weight | 233.69 g/mol | |

| Boiling Point | Not reported | |

| Density | Not reported |

Synthesis and Preparation

Synthetic Routes

The compound can be synthesized via multi-step protocols, leveraging cyclopropane derivatives and imidazole ring-forming reactions. A representative approach involves:

-

Cyclopropane Introduction:

-

Chlorophenyl Incorporation:

-

Amine Functionalization:

Table 2: Example Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclopropane formation | Tosylmethyl-isocyanide, NH₃/MeOH | 65% |

| 2 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 72% |

| 3 | Amine introduction | NH₃, H₂/Pd-C | 58% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and aromatic groups. Limited water solubility is expected .

-

Stability: The cyclopropyl ring’s strain may render the compound sensitive to strong acids or bases, potentially leading to ring-opening reactions .

Spectroscopic Data

-

¹H NMR: Expected signals include aromatic protons (δ 7.2–7.5 ppm), cyclopropyl protons (δ 0.8–1.2 ppm), and amine protons (δ 2.5–3.5 ppm) .

-

MS (ESI+): A molecular ion peak at m/z 234.1 [M+H]⁺ aligns with the molecular formula .

Chemical Reactivity and Derivatives

Key Reactions

-

Amine Acylation: The primary amine reacts with acyl chlorides to form amides (e.g., acetic anhydride yields N-acetyl derivatives) .

-

Electrophilic Substitution: The chlorophenyl group undergoes halogenation or nitration at the para position .

-

Cyclopropyl Ring Opening: Strong acids (e.g., H₂SO₄) may cleave the cyclopropane ring, forming linear alkanes .

Table 3: Reaction Examples

| Reaction Type | Reagents | Product |

|---|---|---|

| Acylation | Acetic anhydride | N-Acetylimidazole derivative |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-chlorophenyl analog |

| Ring-opening | H₂SO₄, Δ | Linear diamine compound |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume